

Ortataxel Precipitation & Solid Forms Guide

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Compound Focus: Ortataxel

CAS No.: 186348-23-2

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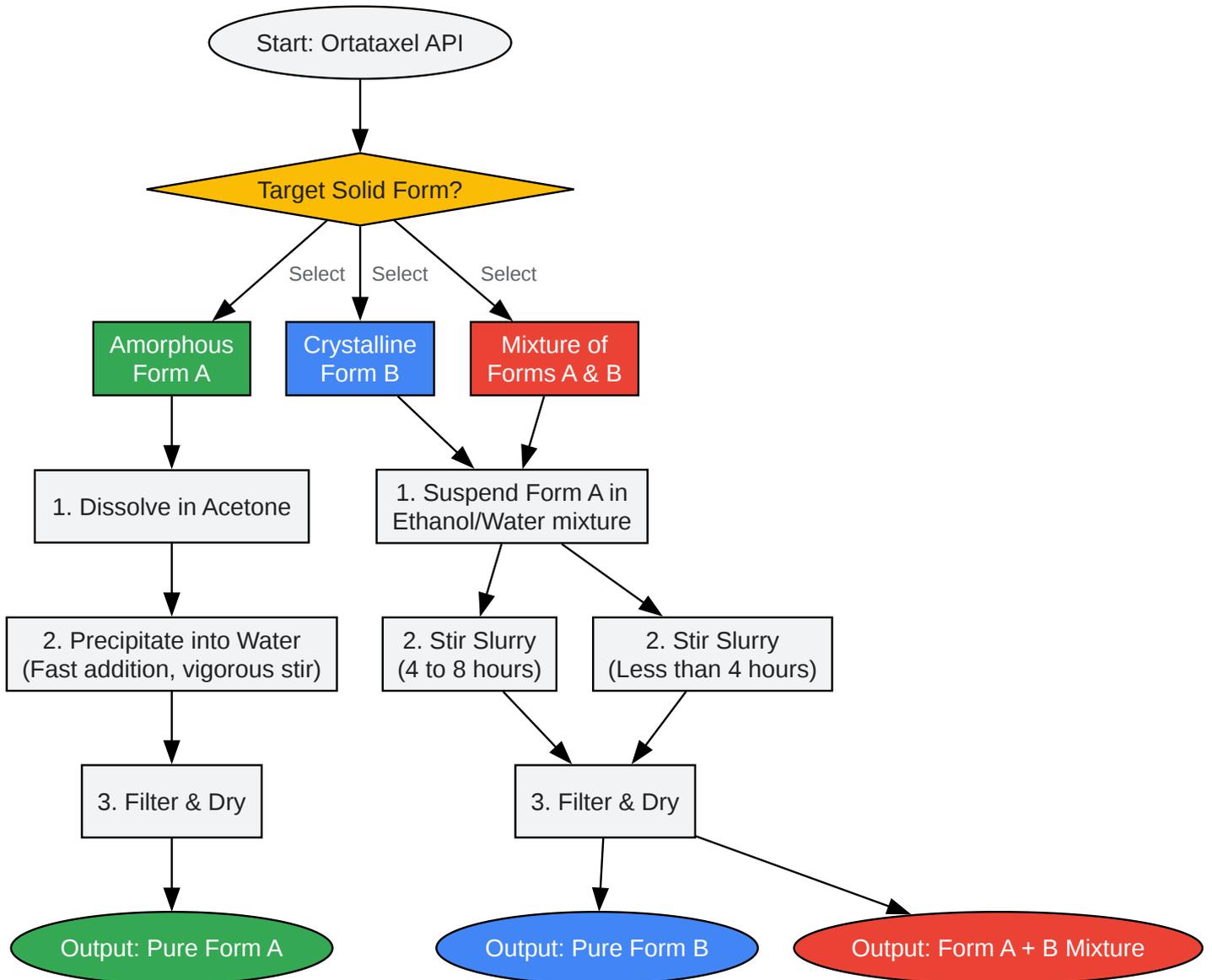
The table below summarizes the core methodologies for preparing two primary solid forms of **ortataxel**, based on patent data [1].

Solid Form	Precipitation/Crystallization Method	Solvent System (Ratios by Volume)	Key Process Parameters
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| **Form A (Amorphous)** | Fast precipitation [1] | Acetone + Water [1] | 1. Dissolve **ortataxel** in acetone. 2. Add solution to water under vigorous stirring. 3. Filter and dry the obtained solid [1]. | | **Form B (Crystalline)** | Slurry conversion [1] | Ethanol + Water [1] | 1. Suspend Form A in Ethanol/Water mixture. 2. Stir for **4-8 hours** for complete conversion to Form B. 3. Stir for **less than 4 hours** to get a mixture of Forms A and B [1]. | | **Form B or Mixtures** | Solvent-Antisolvent [1] | Protic Organic Solvent (e.g., ethanol) + Water [1] | 1. Dissolve **ortataxel** in a protic organic solvent. 2. Add water to induce crystallization [1]. |

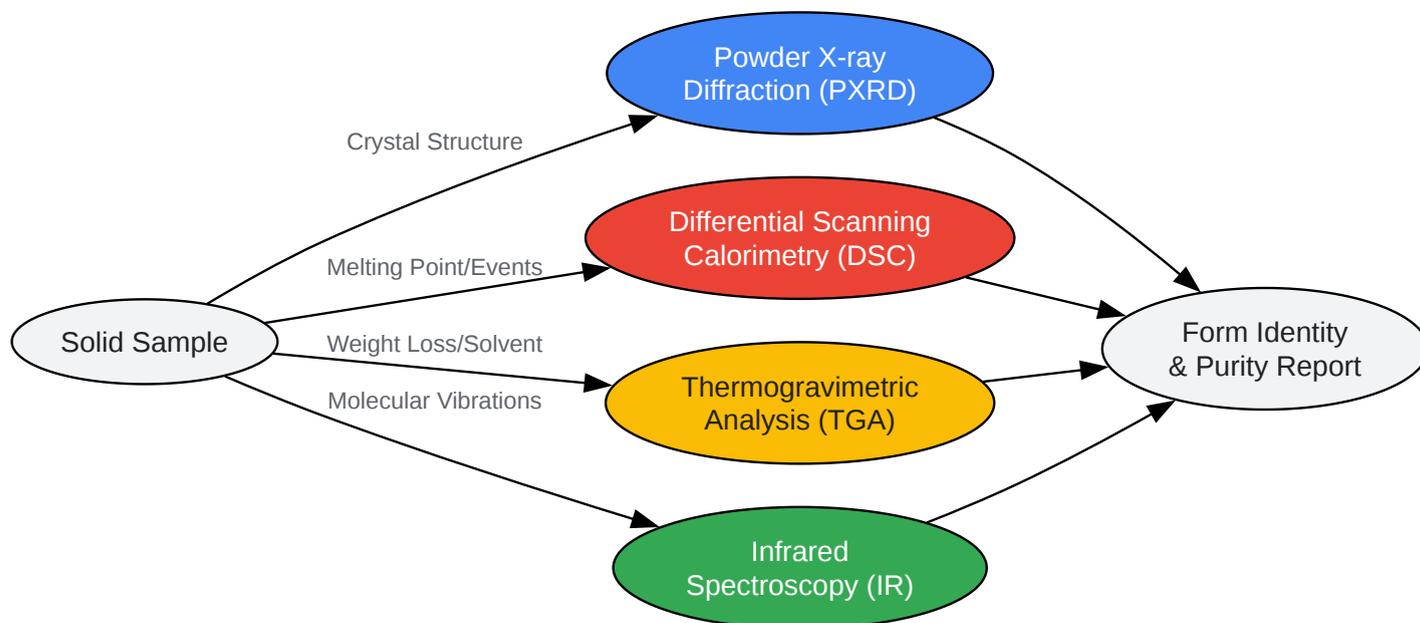
Detailed Experimental Protocols

Here are the step-by-step workflows for the key precipitation methods, incorporating process logic and decision points.



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For characterization, this workflow outlines the primary techniques used to confirm solid form identity and purity [2] [1].



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Analytical Techniques for Form Confirmation

The following table outlines the key techniques used to characterize **ortataxel** solid forms, with references to their application [2] [1].

Technique	Key Information Obtained	Application to Ortataxel
Powder X-ray Diffraction (PXR)	Unique diffraction pattern identifying crystalline structure [2].	Used to distinguish between amorphous (Form A) and crystalline (Form B) materials [1].
Differential Scanning Calorimetry (DSC)	Melting point, glass transition, and other thermal events [2].	Provides melting points and decomposition profiles for different forms [1].
Thermogravimetric Analysis (TGA)	Weight loss due to solvent evaporation or decomposition [2].	Determines solvate/ hydrate content and general stability [1].

Technique	Key Information Obtained	Application to Ortataxel
Infrared (IR) Spectroscopy	Molecular fingerprint based on vibrational modes [2].	Can identify distinct functional group interactions in different solid forms [2].

Frequently Asked Questions

Q1: Why is my ortataxel precipitation yielding an oily substance instead of a solid? This is a common issue in antisolvent crystallization. To promote solid formation:

- **Ensure rapid mixing** when adding the antisolvent (water) to ensure fast and uniform supersaturation [1].
- **Use seeding:** Introduce a small amount of pre-characterized Form B crystals to induce heterogeneous crystallization.
- **Adjust the solvent/antisolvent ratio:** A slightly different volume ratio might yield better results.
- **Control temperature:** Slow cooling of the solution after a solvent-antisolvent addition can sometimes help.

Q2: How can I definitively prove I have made the correct polymorph? Polymorph identity is confirmed by cross-referencing multiple analytical techniques. The most definitive method is **Powder X-ray Diffraction (PXRD)**, as each crystalline polymorph has a unique diffraction pattern [2] [1]. You should compare the PXRD pattern of your batch to a known reference pattern for Form B. This should be supplemented with **DSC** to check for the correct melting point and the absence of thermal events that might indicate an impurity or a different form [1].

Q3: My slurry conversion is not going to completion. What factors should I check? The conversion from Form A to Form B in a slurry is kinetically controlled. Key factors are:

- **Stirring time:** The process requires **4-8 hours** of stirring for complete conversion. Monitor the process over time using PXRD [1].
- **Temperature:** Conducting the slurry at a moderately elevated temperature (e.g., 40-50°C) can significantly accelerate the conversion rate, but the maximum stable temperature should be verified first.
- **Slurry density:** The ratio of solid to liquid can impact the conversion kinetics; optimizing this ratio may be necessary.

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References

1. Daniele Ciceri Inventions, Patents and Patent Applications [patents.justia.com]
2. CA2711690C - Solid forms of ortataxel [patents.google.com]

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